molecular formula C7H9ClN2O B12832840 5-Chloro-2-(hydrazinylmethyl)phenol

5-Chloro-2-(hydrazinylmethyl)phenol

Cat. No.: B12832840
M. Wt: 172.61 g/mol
InChI Key: JBJYPYUGXCWHEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(hydrazinylmethyl)phenol is an organic compound with a phenolic structure substituted with a chlorine atom and a hydrazinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(hydrazinylmethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-nitrophenol with hydrazine hydrate under reflux conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the hydrazinylmethyl group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of appropriate solvents, catalysts, and temperature control to facilitate the nucleophilic substitution and subsequent reduction steps.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(hydrazinylmethyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazinylmethyl group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-(hydrazinylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer or antiviral properties.

    Industry: Utilized in the production of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(hydrazinylmethyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the hydrazinylmethyl group can form covalent bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-nitrophenol: Similar structure but with a nitro group instead of a hydrazinylmethyl group.

    5-Chloro-2-aminophenol: Contains an amino group instead of a hydrazinylmethyl group.

    2-(Hydrazinylmethyl)phenol: Lacks the chlorine substitution.

Uniqueness

5-Chloro-2-(hydrazinylmethyl)phenol is unique due to the presence of both the chlorine atom and the hydrazinylmethyl group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

5-chloro-2-(hydrazinylmethyl)phenol

InChI

InChI=1S/C7H9ClN2O/c8-6-2-1-5(4-10-9)7(11)3-6/h1-3,10-11H,4,9H2

InChI Key

JBJYPYUGXCWHEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)O)CNN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.